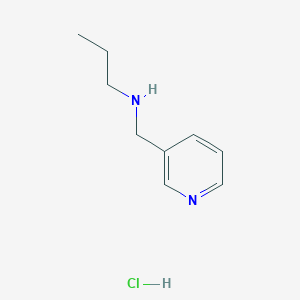

Propyl(pyridin-3-ylmethyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-5-10-7-9-4-3-6-11-8-9;/h3-4,6,8,10H,2,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUPWDHHKUMXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117122-72-2 | |

| Record name | propyl[(pyridin-3-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Propyl Pyridin 3 Ylmethyl Amine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For Propyl(pyridin-3-ylmethyl)amine hydrochloride, two primary strategic disconnections of the carbon-nitrogen (C-N) bonds are considered, leading to two main synthetic strategies.

Disconnection 1 (C-N bond adjacent to the propyl group): This disconnection breaks the bond between the nitrogen atom and the propyl group. This approach suggests an amine and an electrophilic pyridine (B92270) component. This leads to a synthesis involving the alkylation of pyridin-3-ylmethanamine with a propyl halide.

Disconnection 2 (C-N bond adjacent to the pyridinylmethyl group): This is the more common and strategically sound disconnection. It severs the bond between the nitrogen and the benzylic-type carbon of the pyridinylmethyl group. This disconnection points towards two highly convergent and widely used synthetic pathways:

Reductive Amination: This pathway identifies 3-pyridinecarboxaldehyde (B140518) and propylamine (B44156) as the key precursors. The C-N bond is formed via an imine intermediate, which is subsequently reduced.

N-Alkylation: This pathway identifies propylamine and an electrophilic 3-(halomethyl)pyridine derivative, such as 3-(chloromethyl)pyridine (B1204626), as the starting materials.

These two primary disconnections form the basis for the classical and contemporary synthetic routes discussed in the following sections.

Exploration of Classical and Contemporary Synthetic Routes

Building upon the retrosynthetic analysis, several established and modern methods have been employed to synthesize this compound.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. byu.edu In the context of this compound synthesis, this involves the condensation of 3-pyridinecarboxaldehyde with propylamine to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. byu.edumdpi.com

The choice of reducing agent is critical to the success of the reaction, influencing yield, selectivity, and compatibility with other functional groups. Common reducing agents include various borohydride (B1222165) reagents and catalytic hydrogenation.

Borohydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used. NaBH₃CN is particularly effective for in situ reductive aminations because it is selective for the protonated imine over the aldehyde starting material. byu.edu Pyridine-borane complexes have also been reported as mild and effective reagents for this transformation. sciencemadness.org

Catalytic Hydrogenation: This method involves reacting the aldehyde and amine under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. It is often considered a "green" alternative due to the formation of water as the only byproduct.

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), which facilitates both imine formation and the reduction step.

Table 1: Comparison of Reductive Amination Protocols

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | High selectivity for imine reduction. byu.edu | Generates toxic cyanide waste. byu.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, effective for a wide range of substrates. | Can be less reactive for hindered ketones. byu.edu |

| Pyridine-Borane | Methanol, 4 Å molecular sieves | Mild conditions, simple procedure. sciencemadness.org | Requires acidic workup. sciencemadness.org |

This strategy relies on the nucleophilic substitution reaction between propylamine and a reactive 3-(halomethyl)pyridine derivative, typically 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. The pyridine derivative acts as the electrophile, and the lone pair of electrons on the nitrogen atom of propylamine acts as the nucleophile.

The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. The choice of base can range from inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to organic bases like triethylamine (B128534) (Et₃N). The use of an excess of propylamine can also serve to drive the reaction forward and act as the base. A key challenge in this approach is preventing the over-alkylation of the desired secondary amine product to form a tertiary amine. This can often be controlled by carefully managing the stoichiometry of the reactants.

Because pyridine is an electron-deficient heterocycle, direct Friedel-Crafts type alkylations are generally not feasible unless the ring is activated with electron-donating groups. youtube.com Therefore, using a pre-functionalized side chain like a chloromethyl group is a more effective strategy. youtube.com

A common and industrially relevant precursor for the N-alkylation strategy is 3-(chloromethyl)pyridine hydrochloride. google.com This salt is more stable and easier to handle than the free base. Its synthesis typically starts from the readily available and inexpensive 3-methylpyridine (B133936) (also known as 3-picoline).

A well-documented multi-step synthesis proceeds as follows: google.com

Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid (nicotinic acid). A common oxidizing agent for this step is potassium permanganate (B83412) (KMnO₄). google.com

Esterification: The resulting carboxylic acid is converted to its methyl ester, methyl pyridine-3-carboxylate, typically by reaction with methanol under acidic conditions (e.g., using sulfuric acid). google.com

Reduction: The methyl ester is then reduced to the corresponding alcohol, 3-pyridinemethanol (B1662793). This reduction can be achieved using reducing agents like sodium borohydride in combination with aluminum chloride. guidechem.com

Chlorination: Finally, 3-pyridinemethanol is converted to the target precursor, 3-(chloromethyl)pyridine hydrochloride, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂). google.comgoogle.com This reaction provides the hydrochloride salt directly in high yield and purity. google.com

Once 3-(chloromethyl)pyridine hydrochloride is synthesized, it can be reacted with propylamine, as described in section 2.2.2, to yield the final product.

Table 2: Multi-Step Synthesis of 3-(Chloromethyl)pyridine Hydrochloride

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Oxidation | 3-Methylpyridine | Potassium Permanganate (KMnO₄), Water | 3-Picolinic Acid google.com |

| 2. Esterification | 3-Picolinic Acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl pyridine-3-carboxylate google.com |

| 3. Reduction | Methyl pyridine-3-carboxylate | Sodium Borohydride (NaBH₄), Aluminum Chloride (AlCl₃) | 3-Pyridinemethanol guidechem.com |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Catalytic methods are highly applicable to the synthesis of this compound, particularly for the reductive amination pathway.

Metal-Catalyzed Reactions: A variety of transition metal catalysts have been developed for reductive amination. While noble metals like platinum and palladium are effective, there is growing interest in using more abundant and less expensive first-row transition metals. Cobalt and nickel-based catalysts, for instance, have shown high efficacy in the reductive amination of aldehydes. mdpi.com Heterogeneous catalysts, where the metal is supported on a solid material like silica (B1680970) or alumina, are particularly advantageous as they can be easily recovered and recycled, aligning with green chemistry principles. nih.gov For example, cobalt-based composites prepared by pyrolysis have been successfully used for the catalytic amination of aromatic aldehydes. mdpi.com Similarly, catalysts containing Ni, Cu, and other metals on an Al₂O₃ support are used in the industrial production of amines like n-propylamine from alcohols and ammonia (B1221849). google.com

Organocatalysis and Biomimetic Approaches: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. In the context of N-alkylation, pyridine itself has been shown to act as a "biomimetic hydrogen shuttle" in transition-metal-free direct N-alkylation of amines using alcohols, operating under a "borrowing hydrogen" mechanism. rsc.org This type of reaction, where an alcohol is transiently oxidized to an aldehyde for reductive amination, represents a highly atom-economical and green synthetic route.

Table 3: Comparison of Catalytic Systems

| Catalyst Type | Example | Reaction | Advantages |

|---|---|---|---|

| Heterogeneous Metal Catalyst | Co-containing composites on SiO₂ | Reductive Amination | Recyclable, high yields, potential for using non-precious metals. mdpi.com |

| Homogeneous Metal Catalyst | Ni(II)-picolylamine complex | General Pyridine Synthesis | High efficiency, can be tuned for specific reactions. nih.gov |

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in pharmaceutical manufacturing, offering enhanced safety, consistency, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied based on established methodologies for reductive amination and pyridine derivative synthesis. researchgate.netnih.gov

A conceptual continuous process for this target molecule involves the reductive amination of 3-pyridinecarboxaldehyde with propylamine. In a typical setup, separate streams of the aldehyde, the amine, and a reducing agent are pumped and combined at a T-mixer before entering a heated flow reactor. The reactor could be a simple coiled tube or a packed-bed reactor containing a solid-supported catalyst.

The advantages of a flow process for this synthesis are numerous. mdpi.com Precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and minimizes the formation of byproducts, like over-alkylation to a tertiary amine. tue.nl The small reactor volume significantly enhances heat transfer and improves the safety profile, particularly when handling exothermic reactions or potentially unstable intermediates. organic-chemistry.org

Interactive Table: Hypothetical Optimization of Flow Synthesis Parameters

| Parameter | Range Explored | Optimal Value (Hypothetical) | Effect on Reaction |

|---|---|---|---|

| Temperature | 80 - 150 °C | 110 °C | Increases reaction rate but may promote byproduct formation at higher temperatures. |

| Residence Time | 2 - 20 min | 5 min | Shorter times may lead to incomplete conversion; longer times increase throughput limitations. |

| Pressure (H₂) | 1 - 10 bar | 5 bar | Higher pressure increases hydrogen availability for catalytic reduction, improving conversion. |

| Reagent Ratio | 1:1 to 1:1.5 | 1:1.1 (Aldehyde:Amine) | A slight excess of amine can drive the reaction to completion. |

Solvent Optimization and Atom Economy Considerations

The efficiency of the synthesis of this compound is heavily influenced by the choice of solvent and the inherent atom economy of the selected chemical route. The primary batch method for this compound is the direct reductive amination of 3-pyridinecarboxaldehyde with propylamine. bu.edumasterorganicchemistry.com

Solvent Optimization: The solvent plays a critical role in dissolving reactants, stabilizing intermediates, and modulating the reactivity of the reducing agent. For the reductive amination process, several solvents are commonly employed, each with distinct advantages and disadvantages. Methanol and ethanol are frequently chosen due to their ability to dissolve both the polar starting materials and the imine intermediate. They are also compatible with common borohydride reducing agents. sciencemadness.org Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) can also be used, particularly when employing reagents like sodium triacetoxyborohydride [NaBH(OAc)₃], which is milder and more selective. masterorganicchemistry.com The optimization process involves balancing solubility, reaction kinetics, and ease of removal during workup.

Interactive Table: Comparison of Solvents for Reductive Amination

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Methanol (MeOH) | Excellent solubility for reactants and reagents. Good performance with NaBH₄. | Can react with borohydride reagents over time; potential for methyl ester formation if acidic impurities are present. |

| Ethanol (EtOH) | Similar to methanol but generally less reactive towards reducing agents. | Slightly lower solvating power for some salts compared to methanol. |

| Dichloromethane (DCM) | Inert, compatible with a wide range of reagents (e.g., NaBH(OAc)₃). | Environmental and health concerns; lower solubility for polar starting materials. |

Atom Economy Considerations: Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal synthesis would have a 100% atom economy.

The reaction can be approached in two main ways with vastly different atom economies:

Catalytic Hydrogenation: 3-Pyridinecarboxaldehyde + Propylamine + H₂ → Propyl(pyridin-3-ylmethyl)amine + H₂O In this ideal scenario, the only byproduct is water. The atom economy is very high as all atoms from the principal reactants (aldehyde and amine) are incorporated into the product.

Stoichiometric Borohydride Reduction: 3-Pyridinecarboxaldehyde + Propylamine + NaBH₄ → Propyl(pyridin-3-ylmethyl)amine + "NaB(OH)₄" (after workup) This route, while convenient, introduces a stoichiometric inorganic reagent (sodium borohydride). The atoms from the reducing agent (Na, B, H) are converted into inorganic byproducts that are not part of the final product, significantly lowering the atom economy.

Interactive Table: Atom Economy Comparison

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Catalytic Hydrogenation | C₆H₅NO, C₃H₉N, H₂ | C₉H₁₄N₂ | H₂O | 90.4% |

Note: Atom Economy = (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100%. Calculations are based on the core reaction and may vary slightly based on specific workup procedures.

Purification and Isolation Methodologies, Beyond Basic Purity Assessment

Achieving high purity for this compound, especially for pharmaceutical applications, often requires methods that go beyond simple extraction and crystallization. Advanced techniques are employed to remove closely related impurities, unreacted starting materials, and reagent byproducts.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining material of very high purity (>99.5%), preparative HPLC is a powerful tool. This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. rsc.org For a basic compound like Propyl(pyridin-3-ylmethyl)amine, a reverse-phase method is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to ensure the amine is protonated, which generally results in sharper peaks and better separation. researchgate.net After collection of the relevant fractions, the product is typically isolated by lyophilization (freeze-drying). It is important to note that if an acid modifier like TFA is used, the final product will be the trifluoroacetate (B77799) salt, not the hydrochloride salt. chromforum.orgchromforum.org

Use of Scavenger Resins: Scavenger resins are functionalized polymers designed to react with and sequester specific types of molecules from a solution, simplifying purification by replacing liquid-liquid extraction or chromatography with simple filtration. pitt.eduscirp.org This methodology is particularly effective in solution-phase parallel synthesis and for streamlining workup procedures. thieme-connect.com In the synthesis of Propyl(pyridin-3-ylmethyl)amine, several types of scavenger resins could be employed:

Aldehyde Scavengers: A resin functionalized with an amino group (e.g., polymer-bound tris(2-aminoethyl)amine, TAEA) can be used to remove any unreacted 3-pyridinecarboxaldehyde from the reaction mixture. scirp.org

Electrophile Scavengers: If the synthesis involves reagents like acid chlorides or sulfonyl chlorides in other synthetic routes, amine-based scavenger resins can remove the excess electrophilic reagents.

Acid Scavengers: A basic resin (e.g., polymer-bound piperidine (B6355638) or morpholine) can be used to neutralize excess acid or capture acidic byproducts.

The use of scavenger resins can be integrated directly into a continuous flow process, where the reaction stream passes through a cartridge packed with the appropriate resin for in-line purification, demonstrating a highly efficient and automated approach to synthesis and purification. nih.govorganic-chemistry.org

Interactive Table: Application of Scavenger Resins in Purification

| Resin Type | Functional Group | Target Impurity | Mechanism |

|---|---|---|---|

| Aldehyde Scavenger | Primary/Secondary Amine | Unreacted 3-Pyridinecarboxaldehyde | Forms a polymer-bound imine. |

| Cation Exchange Resin | Sulfonic Acid (e.g., -SO₃H) | Basic Product and Amine Impurities | Ionic binding of protonated amines. Product is later released with a base. |

In Depth Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Propyl(pyridin-3-ylmethyl)amine Hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, offering insights into the connectivity and chemical environment of each atom within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To achieve a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal the intricate network of scalar couplings between nuclei, allowing for a definitive structural elucidation.

¹H and ¹³C NMR Spectral Assignments:

The proton and carbon NMR spectra of this compound are expected to exhibit distinct signals corresponding to the propyl and pyridin-3-ylmethyl moieties. The protonation of the secondary amine and the pyridine (B92270) nitrogen will induce significant downfield shifts for adjacent protons and carbons compared to the neutral form. The expected chemical shifts are detailed in the table below.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | ~ 8.7 | ~ 148.5 |

| 2' | ~ 8.6 | ~ 147.0 |

| 3' | ~ 7.9 | ~ 127.5 |

| 4' | ~ 8.8 | ~ 149.0 |

| 5' | - | ~ 135.0 |

| 6' | ~ 4.3 | ~ 52.0 |

| 1 | ~ 2.9 | ~ 49.0 |

| 2 | ~ 1.7 | ~ 20.0 |

| 3 | ~ 0.9 | ~ 11.0 |

COSY (Correlation Spectroscopy):

The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. For this compound, the following correlations are anticipated:

A cross-peak between the protons on C1 and C2 of the propyl group.

A cross-peak between the protons on C2 and C3 of the propyl group.

Correlations between the aromatic protons on the pyridine ring (H1', H2', H3', and H4').

HSQC (Heteronuclear Single Quantum Coherence):

The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached protons. The expected correlations are:

H1' with C1'

H2' with C2'

H3' with C3'

H4' with C4'

H6' with C6'

H1 with C1

H2 with C2

H3 with C3

HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment reveals long-range correlations between protons and carbons (²JCH and ³JCH), providing information about the connectivity of different molecular fragments. Key expected HMBC correlations for confirming the structure include:

The methylene protons at C6' (pyridin-3-ylmethyl) will show correlations to the pyridinyl carbons C2', C4', and C5'.

The methylene protons at C1 (propyl) will show correlations to C2 and C3 of the propyl chain and to C6' of the pyridin-3-ylmethyl group.

The aromatic protons will show correlations to neighboring carbons within the pyridine ring.

Solid-State NMR for Polymorphic and Hydrate Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid form of pharmaceutical compounds, including the identification of polymorphs and hydrates. nih.govresearchgate.netnih.gov Different crystalline forms (polymorphs) or the presence of water molecules (hydrates) can significantly impact the physicochemical properties of a drug substance.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments can be utilized to identify and differentiate between potential solid forms. Polymorphs will exhibit distinct sets of chemical shifts due to differences in the local chemical environment and crystal packing. nih.gov

Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe for distinguishing between different hydrochloride salt forms. nih.gov The chlorine nucleus is sensitive to its immediate surroundings, including the nature and strength of hydrogen bonding interactions with the ammonium (B1175870) cation. Different polymorphs or hydrates will likely display unique ³⁵Cl quadrupolar coupling constants and chemical shift anisotropy parameters, providing a clear fingerprint for each solid form. nih.gov

Conformational Analysis via Variable Temperature NMR

The flexibility of the propyl and pyridin-3-ylmethyl groups in this compound suggests the possibility of multiple conformations in solution. Variable Temperature (VT) NMR spectroscopy is an effective method to study these conformational dynamics. ox.ac.ukst-andrews.ac.ukresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes that are indicative of conformational exchange. At lower temperatures, the rate of interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. Conversely, at higher temperatures, rapid interconversion leads to averaged signals.

Analysis of the VT NMR data can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers. This information is valuable for understanding the conformational preferences of the molecule in solution. For instance, rotation around the C6'-N and N-C1 bonds could lead to different stable rotamers, which could be investigated using this technique.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Detailed Band Assignment and Overtones Analysis

The FTIR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the propyl chain, the pyridinium (B92312) ring, and the secondary ammonium group. A detailed assignment of the most significant vibrational modes is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching (pyridinium ring) |

| 2960-2850 | ν(C-H) | Aliphatic C-H stretching (propyl group) |

| 2800-2400 | ν(N⁺-H) | N⁺-H stretching of the secondary ammonium group, often broad due to hydrogen bonding |

| ~1610 | ν(C=C), ν(C=N) | Pyridinium ring stretching vibrations |

| ~1465 | δ(CH₂) | CH₂ scissoring (propyl and methylene bridge) |

| ~1380 | δ(CH₃) | Symmetric CH₃ bending (propyl group) |

| ~1190 | ν(C-N) | C-N stretching |

| Below 1000 | Ring breathing, C-H out-of-plane bending | Fingerprint region with complex vibrations characteristic of the substituted pyridine |

Overtones and combination bands, which are typically weaker than fundamental vibrations, may also be observed in the spectra. Analysis of these bands can sometimes provide additional structural information and insights into anharmonicity.

Hydrogen Bonding and Intermolecular Interaction Elucidation

The presence of the hydrochloride salt leads to the formation of a secondary ammonium ion (R₂NH₂⁺) and a chloride anion (Cl⁻). This facilitates the formation of strong N⁺-H···Cl⁻ hydrogen bonds in the solid state. These interactions are expected to have a significant impact on the vibrational spectra.

The N⁺-H stretching vibration, typically observed in the 2400-2800 cm⁻¹ region for secondary amine hydrochlorides, is a sensitive probe of hydrogen bonding. The broadness and position of this band can provide qualitative information about the strength and nature of the hydrogen bonding network. Stronger hydrogen bonds generally lead to a broader and lower frequency N⁺-H stretching band.

In the solid state, intermolecular interactions within the crystal lattice can lead to splitting of vibrational bands or the appearance of new bands corresponding to lattice vibrations, which are typically observed at low frequencies (below 200 cm⁻¹) in the Raman spectrum. Analysis of these low-frequency modes can provide information about the crystal packing and intermolecular forces.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Fragmentation Pathways and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. In the analysis of this compound, HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺. This technique is also instrumental in differentiating between isomers by detecting minute mass differences that would be indistinguishable by low-resolution mass spectrometry.

The fragmentation of this compound under mass spectrometry conditions is expected to follow predictable pathways based on the stability of the resulting fragments. The primary fragmentation is anticipated to be the cleavage of the C-N bond between the propyl group and the nitrogen atom, as well as the benzylic C-N bond.

Likely Fragmentation Pathways:

Benzylic Cleavage: The bond between the pyridine ring and the methylene group is a likely point of cleavage, leading to the formation of a stable pyridin-3-ylmethyl cation.

Loss of the Propyl Group: Cleavage of the N-propyl bond would result in the loss of a propyl radical, leaving a protonated pyridin-3-ylmethylamine fragment.

Pyridine Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself can occur, leading to smaller, characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Structural Confidence

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural confirmation by isolating a specific ion and inducing further fragmentation. For this compound, the protonated molecule would be selected in the first stage of the mass spectrometer. In the second stage, collision-induced dissociation (CID) would generate a series of product ions. The pattern of these product ions serves as a "fingerprint" for the molecule, confirming its structure.

The MS/MS spectrum would likely be dominated by fragments resulting from the aforementioned cleavage pathways. By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, providing high confidence in the structural assignment.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M+H]⁺ | Varies | Propyl radical | Pyridin-3-ylmethylamine cation |

| [M+H]⁺ | Varies | Pyridin-3-ylmethyl radical | Propylamine (B44156) cation |

| [M+H]⁺ | Varies | Ethene (from propyl group) | [M+H - C₂H₄]⁺ |

Note: The m/z values are dependent on the exact mass of Propyl(pyridin-3-ylmethyl)amine.

X-ray Crystallography for Solid-State Structure and Packing Analysis

The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by a combination of forces, including van der Waals interactions, and most importantly, hydrogen bonding.

Crystal Engineering and Polymorphism Studies

Crystal engineering principles can be applied to understand and predict the crystal structure of this compound. The presence of a protonated amine and a pyridine nitrogen atom, along with the chloride counter-ion, provides opportunities for strong intermolecular interactions that will dictate the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs can arise from variations in the hydrogen bonding network and molecular conformation, leading to different physical properties such as solubility and melting point. Polymorphism studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystal structures.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The hydrochloride salt of Propyl(pyridin-3-ylmethyl)amine will feature a prominent hydrogen bonding network. The primary hydrogen bond donor is the protonated secondary amine (N-H⁺), and the chloride ion (Cl⁻) is the primary hydrogen bond acceptor. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor in certain arrangements.

The dominant hydrogen bond is expected to be a strong N-H⁺···Cl⁻ interaction. This interaction is a key driver in the formation of the crystal lattice. These primary hydrogen bonds can link the molecules into chains, sheets, or more complex three-dimensional networks.

| Donor | Acceptor | Type of Interaction | Expected Distance (Å) | Role in Crystal Packing |

| N-H⁺ | Cl⁻ | Strong Hydrogen Bond | 2.9 - 3.2 | Primary structure-directing interaction |

| C-H (aromatic) | Cl⁻ | Weak Hydrogen Bond | 3.5 - 3.8 | Stabilization of the primary network |

| C-H (aliphatic) | Cl⁻ | Weak Hydrogen Bond | 3.5 - 3.8 | Further stabilization |

| C-H | π (pyridine ring) | C-H···π Interaction | 3.4 - 3.8 | Contribution to packing efficiency |

Computational and Theoretical Chemistry of Propyl Pyridin 3 Ylmethyl Amine Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Propyl(pyridin-3-ylmethyl)amine hydrochloride, this process involves adjusting bond lengths, bond angles, and dihedral angles until the net force on each atom is negligible.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) is another crucial descriptor derived from the electronic structure. It is a color-coded map that illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and a positive potential around the ammonium (B1175870) hydrochloride group.

| Parameter | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to systematically explore these conformations and map the potential energy landscape. This landscape reveals the relative energies of different conformers, identifying the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is vital as the biological activity and physical properties of a molecule are often dictated by its three-dimensional shape.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

|---|---|---|

| Global Minimum | 0.00 | 178 |

| Local Minimum 1 | 1.25 | 65 |

| Local Minimum 2 | 2.10 | -70 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound.

Similarly, vibrational frequencies corresponding to the different modes of molecular motion can be computed. These frequencies can be correlated with the peaks observed in an experimental Infrared (IR) or Raman spectrum. The theoretical vibrational analysis aids in the assignment of spectral bands to specific functional groups and vibrational modes within the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 150.2 |

| C6 (Pyridine) | 148.5 |

| C4 (Pyridine) | 135.8 |

| C3 (Pyridine) | 133.1 |

| C5 (Pyridine) | 123.9 |

| Methylene (CH₂) | 48.7 |

| Propyl-CH₂ | 45.3 |

| Propyl-CH₂ | 20.1 |

| Propyl-CH₃ | 11.4 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. These simulations can track the trajectory of each atom over time, offering insights into conformational changes, solvent effects, and intermolecular interactions.

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent can significantly influence the conformation and dynamics of a molecule. MD simulations can explicitly model the solvent molecules (such as water) surrounding this compound. These simulations can reveal how the solvent affects the conformational preferences of the molecule through interactions like hydrogen bonding. The dynamic nature of these simulations also allows for the study of the flexibility of the molecule in a solvent environment, providing a more realistic representation of its behavior in solution.

Intermolecular Interactions with Model Chemical Systems

MD simulations are also instrumental in studying the interactions between this compound and other molecules. By placing the molecule in a simulation box with other chemical species (e.g., model biological macromolecules or other small molecules), the nature and strength of intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions can be quantified. This information is crucial for understanding how the molecule might interact with biological targets or other components in a formulation.

Due to a lack of available scientific literature and computational data specifically for this compound, it is not possible to provide a detailed article on its computational and theoretical chemistry that meets the stringent requirements of the prompt.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering strictly to the provided outline is not feasible at this time. To fulfill the user's request would require fabricating data, which is contrary to the core principles of providing accurate and factual information.

Chemical Reactivity and Mechanistic Investigations

Acid-Base Chemistry and Protonation Behavior of the Amine and Pyridine (B92270) Moieties

Propyl(pyridin-3-ylmethyl)amine hydrochloride possesses two nitrogen atoms capable of participating in acid-base equilibria: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine side chain. In its hydrochloride salt form, the more basic secondary amine is protonated.

The basicity of the two nitrogen centers differs significantly. Aliphatic amines are generally more basic than pyridine. The lone pair of electrons on an sp³-hybridized nitrogen in an alkylamine is more available for protonation compared to the lone pair on an sp²-hybridized nitrogen in a pyridine ring. This is because the sp² orbital has more 's' character, holding the electrons closer to the nucleus.

Under neutral or basic conditions, the free base, Propyl(pyridin-3-ylmethyl)amine, can be regenerated. If subjected to strongly acidic conditions, the pyridine nitrogen can also undergo protonation to form a dicationic species. This second protonation is less favorable and requires a lower pH. The protonation state of the molecule is a critical determinant of its reactivity, particularly for the pyridine ring's susceptibility to electrophilic attack.

| Functional Group | Hybridization | Relative Basicity | Protonation Site in Hydrochloride Salt |

| Secondary Amine | sp³ | More Basic | Yes |

| Pyridine Nitrogen | sp² | Less Basic | No |

Nucleophilic and Electrophilic Reactivity of this compound

The dual functionality of the molecule imparts both nucleophilic and electrophilic character, centered at the nitrogen atoms and the pyridine ring.

Reactivity of the Pyridine Nitrogen in Electrophilic Aromatic Substitution (EAS) or Complexation

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). This reduced reactivity is attributed to two primary factors:

Inductive Effect: The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles.

Protonation: In the acidic conditions often required for EAS, the pyridine nitrogen can become protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring system to a level comparable to that of nitrobenzene.

When EAS reactions do proceed under harsh conditions, substitution occurs preferentially at the C-3 (meta) position. Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom.

In contrast to its low reactivity in EAS, the lone pair of electrons on the pyridine nitrogen makes it an excellent Lewis base, readily participating in complexation with metal ions.

Reactivity of the Amine Nitrogen in Alkylation, Acylation, or Condensation Reactions

The secondary amine nitrogen in the free base form of the molecule is a potent nucleophile. It readily participates in a variety of reactions typical for secondary amines.

Alkylation: The amine can be alkylated by reacting with electrophiles such as alkyl halides. This SN2 reaction forms a tertiary amine. A potential complication is over-alkylation, where the resulting tertiary amine competes with the starting secondary amine for the alkylating agent, which can lead to the formation of a quaternary ammonium (B1175870) salt. nih.govwikipedia.org

Acylation: Reaction with acid chlorides or acid anhydrides results in the formation of a stable tertiary amide. This nucleophilic acyl substitution is typically a high-yield reaction. Unlike alkylation, over-acylation does not occur because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. nih.govwikipedia.org

Condensation Reactions: With aldehydes and ketones, secondary amines undergo condensation to form enamines. libretexts.orgmasterorganicchemistry.comucalgary.calibretexts.orgpressbooks.pub This reaction is acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates. Since the secondary amine lacks a second proton on the nitrogen to form an imine, a proton is lost from an adjacent carbon to form the C=C double bond of the enamine. ucalgary.calibretexts.org

| Reaction Type | Reactant | Product | Key Features |

| Alkylation | Alkyl Halide | Tertiary Amine | Can lead to over-alkylation (quaternary salt). nih.gov |

| Acylation | Acid Chloride/Anhydride | Tertiary Amide | Clean reaction; product is non-nucleophilic. wikipedia.org |

| Condensation | Aldehyde/Ketone | Enamine | Acid-catalyzed, proceeds via a carbinolamine. libretexts.orgucalgary.ca |

Oxidation and Reduction Pathways of the Pyridine Ring and Amine Group

Oxidation: The pyridine ring is relatively resistant to oxidation. However, oxidation can occur at the nitrogen atom using peracids to form a pyridine N-oxide. wikipedia.orgnih.gov This N-oxide derivative can then undergo further reactions, including photochemical rearrangement to afford C3-hydroxylated pyridines. acs.org The secondary amine group is more susceptible to oxidation. The electrochemical oxidation of secondary amines typically proceeds via a one-electron transfer to form a radical cation, which then deprotonates to yield a radical at the α-carbon. mdpi.com Chemical oxidation, for instance with permanganate (B83412), can lead to the degradation of the amine to carbonyl compounds. acs.org Bioinspired catalytic systems using quinones have also been developed for the aerobic oxidation of secondary amines. nih.gov

Reduction: The pyridine ring can be reduced more readily than the benzene ring. wikipedia.org Catalytic hydrogenation (e.g., using H₂ with platinum, nickel, or rhodium catalysts) or chemical reduction (e.g., using sodium in boiling alcohol or samarium diiodide) can reduce the aromatic pyridine ring to a saturated piperidine (B6355638) ring. clockss.orgresearchgate.net The reduction can proceed through intermediates like 1,2-dihydropyridine or 1,4-dihydropyridine, depending on the mechanism. wikipedia.orgchempedia.info

Thermal and Photochemical Stability Studies

Thermal Stability: The hydrochloride salt form of an amine generally confers greater thermal stability compared to its free base. The ionic character leads to a higher melting point and a more stable crystalline lattice. Studies on related quaternary ammonium derivatives of pyridine have shown that their crystal structures are often stabilized by a combination of intermolecular interactions, contributing to thermal stability up to high temperatures (e.g., 350 °C) without phase transitions. mdpi.com Thermogravimetric analysis of various pyridine derivatives shows that significant mass loss, indicating decomposition or evaporation, typically begins at temperatures well above room temperature, confirming good thermal stability under normal conditions. nih.gov High-pressure studies on related nitrogen-containing heterocyclic compounds also indicate that such structures can remain stable up to several hundred degrees Celsius. mdpi.com

Photochemical Stability: Pyridine and its derivatives exhibit complex photochemical behavior. Upon UV irradiation, pyridine can undergo phototransposition, where the nitrogen atom migrates around the ring, leading to interconverting isomers. arkat-usa.org This process is thought to proceed through highly strained intermediates like Dewar pyridine. acs.org Photoreduction and photohydration are also known reactions. acs.org The presence of an N-oxide functionality can lead to photochemical valence isomerization, creating oxaziridine (B8769555) intermediates that can rearrange to other products. acs.org UV photolysis can also lead to ring-opening and degradation, with products like succinic acid being identified in some studies, which can accelerate subsequent biodegradation. nih.gov The specific photochemical pathways for this compound would depend on the irradiation wavelength and the reaction medium.

Complexation Chemistry with Metal Ions for Coordination Compound Research

The structure of Propyl(pyridin-3-ylmethyl)amine, containing both a pyridine nitrogen and a secondary amine nitrogen, makes it an effective chelating ligand for a wide range of metal ions. It can act as a bidentate N,N'-donor, coordinating to a metal center through both nitrogen atoms to form a stable chelate ring.

The coordination chemistry of similar pyridyl-amine ligands has been extensively studied. These ligands form stable complexes with various transition metals, including but not limited to copper(II), zinc(II), cadmium(II), manganese(II), and cobalt(II). The resulting coordination compounds can adopt diverse geometries, such as distorted octahedral or square pyramidal, depending on the metal ion's coordination preferences, the counter-ion, and the presence of other solvent or ancillary ligands. The formation of such complexes is a fundamental area of research in coordination chemistry, with applications in catalysis and materials science.

Derivatization, Analogues, and Structure Activity Relationships Sar in Chemical Space

Design and Synthesis of Propyl(pyridin-3-ylmethyl)amine Hydrochloride Analogues

The design and synthesis of analogues of this compound focus on methodically altering its three main structural components: the pyridine (B92270) ring, the alkyl chain, and the secondary amine. These modifications aim to probe the specific contributions of each part of the molecule to its chemical properties and interactions.

The pyridine ring is a key feature, offering multiple sites for modification that can significantly alter the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. nih.gov The nitrogen atom in the ring lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack, while the meta (C3, C5) positions are less reactive. unimi.itresearchgate.net Late-stage functionalization (LSF) techniques are particularly valuable for diversifying such structures. unimi.it

Common strategies for modifying the pyridine ring include:

Substitution at C2, C4, and C6: The inherent electrophilicity of these positions allows for functionalization through reactions like the Minisci reaction, which introduces alkyl or acyl radicals. unimi.it For instance, adding a methyl group can impact the pharmacokinetic profile, an effect often termed the "magic methyl" effect. unimi.it

Meta-Selective Functionalization: Modification at the C3 and C5 positions is more challenging but can be achieved through specific strategies like iridium-catalyzed borylation, which can lead to the introduction of a wide range of functional groups. unimi.it

A hypothetical series of analogues could be synthesized to explore these effects, as detailed in the table below.

| Analogue Name | Modification on Pyridine Ring | Rationale of Modification |

| (2-Chloropyridin-3-ylmethyl)(propyl)amine | Chlorine at C2 | Introduces an electron-withdrawing group and potential for new steric interactions. |

| (4-Methoxypyridin-3-ylmethyl)(propyl)amine | Methoxy at C4 | Adds an electron-donating group, potentially altering hydrogen bond accepting capacity and electronic character. |

| (5-Bromopyridin-3-ylmethyl)(propyl)amine | Bromine at C5 | Introduces a bulky, electron-withdrawing group at a meta position to probe steric and electronic tolerance. |

| (6-Methylpyridin-3-ylmethyl)(propyl)amine | Methyl at C6 | Explores the impact of a small, lipophilic group at the ortho position on binding orientation and metabolic stability. |

This table is a hypothetical representation for illustrative purposes.

Alkyl Chain Variation: The length and branching of the n-propyl chain can be systematically altered. Replacing it with shorter (ethyl, methyl) or longer (butyl, pentyl) linear chains can probe the size limits of a binding pocket. Introducing branching (e.g., isopropyl, isobutyl) or cyclic structures (e.g., cyclopropylmethyl) explores the steric requirements of the interaction site.

Amine Substitution: The secondary amine provides a hydrogen bond donor and a basic center. N-alkylation to form tertiary amines (e.g., N-ethyl-N-propyl) removes the hydrogen bond donor capability, which can determine if this interaction is essential. The substituents on the amine can be varied to include different functional groups to explore additional interactions. researchgate.net Polydentate ligands based on pyridylmethyl amine scaffolds are common in coordination chemistry, and principles from this field can be applied to understand potential metal-ion chelation or interactions with biological macromolecules. researchgate.net

The table below illustrates potential modifications to the alkyl and amine groups.

| Analogue Name | Alkyl Chain Variation | Amine Substitution Variation | Rationale of Modification |

| Ethyl(pyridin-3-ylmethyl)amine | Ethyl | - | Reduces chain length and lipophilicity. |

| Isobutyl(pyridin-3-ylmethyl)amine | Isobutyl | - | Introduces steric bulk to probe binding pocket shape. |

| Methyl(propyl)(pyridin-3-ylmethyl)amine | - | N-Methyl | Converts the secondary amine to a tertiary amine, removing the hydrogen bond donor and increasing steric hindrance. |

| Benzyl(pyridin-3-ylmethyl)amine | - | N-Benzyl | Introduces a bulky, aromatic group to explore potential pi-stacking interactions. |

This table is a hypothetical representation for illustrative purposes.

This compound itself is an achiral molecule and does not have stereoisomers. However, stereocenters can be introduced through derivatization. For example, replacing the propyl group with a sec-butyl group would introduce a chiral center. Synthesizing and testing the individual (R) and (S) enantiomers would be essential to determine if the biological target exhibits stereoselectivity, providing valuable information about the three-dimensional nature of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological or chemical activity. chemrevlett.com For this compound and its analogues, a QSAR model could be developed to predict their in vitro binding affinity to a specific protein target.

A typical 3D-QSAR study involves:

Data Set: A series of synthesized analogues with a range of structural variations and their corresponding experimentally determined binding affinities (e.g., IC50 or Ki values).

Molecular Descriptors: Calculation of various physicochemical properties for each analogue, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. researchgate.netmdpi.com

Model Generation: Using statistical methods like partial least squares (PLS) to generate a mathematical equation that links the descriptors to the observed activity. chemrevlett.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR model can be visualized through contour maps, which indicate regions where modifications would likely increase or decrease activity. For example, a map might show that a positive electrostatic potential is favored in one area (suggesting a hydrogen bond acceptor on the target) while steric bulk is disfavored in another. researchgate.net

The table below presents a hypothetical QSAR data set for a series of analogues.

| Analogue | logP (Hydrophobicity) | Molecular Volume (ų) (Sterics) | Dipole Moment (Debye) (Electronics) | Predicted Binding Affinity (pIC50) |

| Ethyl(pyridin-3-ylmethyl)amine | 1.5 | 150 | 2.1 | 5.8 |

| Propyl(pyridin-3-ylmethyl)amine | 2.0 | 165 | 2.0 | 6.5 |

| Butyl(pyridin-3-ylmethyl)amine | 2.5 | 180 | 1.9 | 6.2 |

| (2-Chloropyridin-3-ylmethyl)(propyl)amine | 2.7 | 175 | 3.5 | 7.1 |

This table is a hypothetical representation for illustrative purposes. The predicted binding affinity would be derived from a QSAR model.

Mechanistic Insights into Chemical Recognition and Interactions with Biomimetic Systems

Understanding how this compound interacts with its environment at a molecular level is key to interpreting SAR data. Studies with biomimetic systems, such as artificial membranes or isolated proteins, can provide these mechanistic insights.

The key interaction points of the molecule are:

The Pyridine Ring: Capable of engaging in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) of a protein. The nitrogen atom can also act as a hydrogen bond acceptor.

The Secondary Amine: The N-H group is a hydrogen bond donor, while the lone pair on the nitrogen atom is a hydrogen bond acceptor. As a basic center, it will be protonated at physiological pH, allowing for strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.

The Propyl Group: This aliphatic chain primarily contributes to hydrophobic (van der Waals) interactions, helping to anchor the molecule in nonpolar pockets of a binding site.

Molecular docking simulations can be used to predict the binding mode of the compound and its analogues within a protein's active site, complementing QSAR studies by providing a structural hypothesis for the observed activity trends. researchgate.net For instance, docking might reveal that a larger alkyl chain clashes with a residue, explaining why longer-chain analogues show decreased activity.

Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical

Propyl(pyridin-3-ylmethyl)amine Hydrochloride as a Ligand in Catalysis

The presence of both a pyridine (B92270) nitrogen and an amine nitrogen allows propyl(pyridin-3-ylmethyl)amine and its derivatives to act as effective ligands in catalysis. These nitrogen atoms can coordinate with metal centers, influencing their catalytic activity and selectivity.

Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While specific studies on the chiral derivatives of this compound for asymmetric catalysis are not extensively documented, the broader class of chiral pyridine-containing ligands is well-established in this field. researchgate.net The fundamental structure of pyridinylmethylamines allows for the introduction of chirality, which can lead to effective ligands for stereoselective transformations. For instance, chiral pyridine-oxazoline ligands have shown significant potential in a variety of asymmetric reactions. rsc.org

The general structure of a chiral pyridinylmethylamine ligand is depicted below, where the stereocenter can influence the outcome of a catalytic reaction.

| Ligand Type | Potential Chiral Modification | Application in Asymmetric Catalysis |

| Pyridinylmethylamine | Introduction of a chiral center on the alkyl chain or the pyridinylmethyl group | Enantioselective allylic alkylations, hydrogenations, and various C-C bond-forming reactions |

It is plausible that a chiral version of propyl(pyridin-3-ylmethyl)amine could be employed in similar catalytic systems, offering a unique steric and electronic environment around a metal center.

Primary and secondary amines are foundational components of many organocatalysts, operating through enamine or iminium ion intermediates. rsc.org Propyl(pyridin-3-ylmethyl)amine, as a secondary amine, has the potential to be a precursor for or a component of novel organocatalysts.

| MOF Component | Role of Propyl(pyridin-3-ylmethyl)amine | Potential Properties of the Resulting MOF |

| Organic Linker | The pyridine nitrogen coordinates with the metal center, while the propylamino group can modify the pore environment or serve as a post-synthetic modification site. | Tunable porosity, potential for gas storage and separation, catalytic activity. |

Use as a Building Block or Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. sigmaaldrich.com

Pyridine derivatives are fundamental building blocks for a vast array of functionalized heterocyclic compounds. nih.gov Propyl(pyridin-3-ylmethyl)amine can be a starting material for the synthesis of more elaborate heterocyclic systems through reactions involving the secondary amine. For instance, it can undergo condensation reactions with various electrophiles to form larger, polycyclic structures. The synthesis of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives has been reported, highlighting the utility of pyridinylmethylamines as precursors to other functional molecules. derpharmachemica.comresearchgate.net

The general reactivity of the secondary amine allows for its incorporation into various heterocyclic scaffolds, such as pyrazoles, pyrrolidines, and other nitrogen-containing ring systems. nih.govmdpi.com

The amine functionality in propyl(pyridin-3-ylmethyl)amine allows for its incorporation into polymer backbones or as a pendant group. For example, it could react with monomers containing carboxylic acid or acyl chloride groups to form polyamides. The pyridine moiety in such polymers can impart interesting properties, such as metal-coordinating abilities, altered solubility, and potential for catalytic activity. There have been studies on the synthesis of pyridine-grafted copolymers with applications in fluorescence and as antimicrobial agents, suggesting a potential role for pyridinylmethylamine derivatives in polymer science. nih.gov

| Polymer Type | Role of Propyl(pyridin-3-ylmethyl)amine | Potential Polymer Properties |

| Polyamide | Monomer or co-monomer | Enhanced thermal stability, metal-chelating properties |

| Graft Copolymer | Grafted side chain | Modified surface properties, introduction of functional sites for catalysis or sensing |

Role in Advanced Analytical Chemistry Methodologies

The ability of the pyridine and amine nitrogens to coordinate with metal ions could be exploited in the development of novel chemosensors. A molecule incorporating the propyl(pyridin-3-ylmethyl)amine scaffold could exhibit a change in its fluorescence or a colorimetric response upon binding to a specific metal ion, forming the basis of a selective analytical method. Furthermore, its basic nature allows it to be used as a titrant or a component of buffer solutions in non-aqueous titrations.

Derivatization Reagent for Chromatographic Separations

There is no available data to suggest that this compound is employed as a derivatization reagent for chromatographic separations. Derivatization in chromatography is a technique used to modify an analyte to enhance its chromatographic properties, such as volatility or detectability. Typically, reagents for this purpose are well-documented with established protocols and reaction mechanisms. The absence of any such information for the subject compound indicates it is not a recognized reagent in this analytical practice.

Environmental Fate and Chemical Degradation Pathways if Relevant to Broader Chemical Research

Photodegradation Mechanisms of Pyridine-Based Amines

Photodegradation is a key abiotic process that can contribute to the transformation of pyridine-based compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the breakdown of these molecules.

Pyridine (B92270) itself has a UV absorption maximum at 256 nm in aqueous solutions, which shifts to 249 nm in the vapor phase. researchgate.net This absorption of UV light can initiate photochemical degradation. researchgate.net For instance, the photolysis of pyridine in aqueous solutions can be accelerated by coupling it with UV irradiation, leading to the formation of products such as succinic acid. nih.gov This suggests that the pyridine ring, a core component of Propyl(pyridin-3-ylmethyl)amine, is susceptible to cleavage under UV light.

Several pyridine-based pesticides are known to be susceptible to photochemical degradation, indicating that this is a relevant transformation pathway for this class of compounds. researchgate.net

| Compound Class | Photodegradation Observations | Key Factors | Potential Products |

|---|---|---|---|

| Pyridine | Susceptible to photochemical degradation in vapor phase and aqueous solution. researchgate.net | UV absorption (249-256 nm). researchgate.net | Succinic acid. nih.gov |

| Aminopyridines | May be susceptible to photochemical degradation. epa.gov | Environmental conditions, specific structure. | Not specified in available research. |

| Pyridine-based Pesticides | Many are susceptible to photochemical degradation. researchgate.net | Specific functional groups and environmental matrix. | Various degradation products depending on the parent compound. |

Biodegradation Pathways and Identification of Chemical Metabolites

Biodegradation is a significant process for the removal of pyridine and its derivatives from soil and water environments. tandfonline.com Numerous microorganisms have been shown to utilize pyridine compounds as a source of carbon and/or nitrogen. tandfonline.com

The biodegradability of the pyridine ring can be influenced by the nature and position of its substituents. tandfonline.com Generally, bacteria are capable of degrading many simple pyridine derivatives. tandfonline.com The initial steps in the aerobic biodegradation of many pyridine compounds often involve hydroxylation of the pyridine ring, with the oxygen atom being derived from water. tandfonline.com These hydroxylated intermediates are key metabolites in the degradation pathway. tandfonline.com

For unsubstituted pyridine, biodegradation by bacteria can lead to its complete mineralization to ammonia (B1221849) and carbon dioxide. rsc.org Studies on pyridinium-based ionic liquids with alkyl side chains have shown that the length of the alkyl chain can influence the rate of biodegradation; longer alkyl chains have been associated with more rapid degradation. researchgate.net Specifically, 1-octyl-3-methylpyridinium bromide was found to be "readily biodegradable," while analogues with shorter butyl and hexyl chains were fully mineralized but at a slower rate. rsc.orgresearchgate.net This suggests that the propyl group in Propyl(pyridin-3-ylmethyl)amine may also influence its susceptibility to microbial degradation.

The degradation pathway for aminopyridines has also been investigated. In the case of 4-aminopyridine (B3432731), degradation in soil is a slow process, with complete degradation taking longer than 96 days under both aerobic and anaerobic conditions in one study. epa.gov Another study on 4-aminopyridine in soil showed a lag period of about 20 days under aerobic conditions before the evolution of CO2 was detected, suggesting a period of microbial adaptation. epa.gov Under anaerobic (flooded) conditions, this lag was not observed, but degradation remained slow. epa.gov

| Compound/Class | Biodegradation Potential | Key Observations | Identified Metabolites/End Products |

|---|---|---|---|

| Pyridine | Readily degraded in soil. tandfonline.com | Utilized as a sole carbon/nitrogen source by bacteria. tandfonline.com | Ammonia, Carbon Dioxide. rsc.org |

| Substituted Pyridines | Susceptible to biodegradation, rate depends on substituent. tandfonline.com | Initial step is often hydroxylation. tandfonline.com | Hydroxylated intermediates. tandfonline.com |

| Alkyl-substituted Pyridiniums | Longer alkyl chains can increase biodegradability. researchgate.net | Octyl-substituted pyridinium (B92312) is readily biodegradable. rsc.orgresearchgate.net | Various degradation products identified via LC/MS. rsc.org |

| 4-Aminopyridine | Slow degradation in soil. epa.gov | Lag phase observed under aerobic conditions. epa.gov | CO2 is a final degradation product. epa.gov |

Studies on Chemical Stability and Decomposition Products under Environmental Conditions

The chemical stability of Propyl(pyridin-3-ylmethyl)amine hydrochloride under various environmental conditions is crucial for determining its persistence and potential for transport. As a salt, it is expected to be soluble in water.

Studies on related aminopyridine compounds, such as 4-aminopyridine and 3,4-diaminopyridine, have demonstrated excellent chemical stability in prepared oral capsules under various storage conditions, including refrigeration, room temperature, and even at an elevated temperature of 37°C for extended periods. nih.govsefh.es This suggests that the aminopyridine structure is chemically robust. nih.govsefh.es

In soil and water, the behavior of Propyl(pyridin-3-ylmethyl)amine will be influenced by factors such as pH and the presence of other substances. Aminopyridines are not expected to readily volatilize from moist soil or water surfaces. epa.gov Due to the basic nature of the amine groups, these compounds can be protonated at environmental pH values, which would increase their water solubility and potentially their mobility in soil. epa.gov However, adsorption to soil particles and sediments can also occur. epa.gov

Future Research Directions and Challenges in Propyl Pyridin 3 Ylmethyl Amine Hydrochloride Research

Emerging Synthetic Technologies for Scalable and Sustainable Production

The production of pyridine (B92270) derivatives, including the parent amine of Propyl(pyridin-3-ylmethyl)amine hydrochloride, is a critical area for innovation. The demand for these compounds is rising in various sectors, including pharmaceuticals and agrochemicals, necessitating more efficient and environmentally benign manufacturing processes. fortunebusinessinsights.com

Challenges in Conventional Synthesis: Conventional methods for synthesizing pyridine compounds often suffer from low yields, which increases production costs and profit margins. This is a significant issue, especially for generic drugs where the active ingredient cost can constitute over 90% of the manufacturing expenses. vcu.edu

Green Chemistry and Sustainable Approaches: Future research is increasingly focused on "green chemistry" principles to mitigate the environmental impact of chemical synthesis. nih.gov Key areas of development include:

Novel Catalysis: The development of new catalysts is crucial. For instance, researchers have developed a platinum-vanadium bimetallic catalyst for the hydrogenation of amides to amines under mild conditions (as low as room temperature or 1 bar H₂ pressure), a process that is highly selective and generates water as the only byproduct. osaka-u.ac.jpeurekalert.orgsciencedaily.com This approach is a significant step towards sustainable amine production. eurekalert.org

Flow Chemistry: Continuous flow reactors offer a promising alternative to traditional batch processing. Researchers at Virginia Commonwealth University have demonstrated a method that converts a five-step batch process for a pyridine derivative into a single continuous step, projecting a 75% reduction in production costs and increasing the yield from 58% to 92%. vcu.edu

Alternative Energy Sources: Techniques like microwave-assisted and ultrasonic synthesis are being explored to create novel pyridine derivatives more efficiently. nih.gov

Eco-Friendly Solvents and One-Pot Reactions: The use of environmentally friendly solvents and the development of multicomponent one-pot reactions are also key strategies in making the synthesis of pyridine derivatives more sustainable. nih.gov

These emerging technologies aim to create scalable and cost-effective production routes that are also sustainable, aligning with the growing global emphasis on green chemistry. fortunebusinessinsights.comnih.gov

Novel Spectroscopic and Imaging Techniques for Enhanced Characterization

Thorough characterization is fundamental to understanding the structure, properties, and behavior of this compound. Advances in spectroscopic and imaging techniques offer powerful tools for detailed analysis.

Spectroscopic Analysis of Amine Salts: Infrared (IR) spectroscopy is a valuable tool for characterizing amine salts. The formation of the hydrochloride salt results in distinct spectral features. spectroscopyonline.com

N-H Stretching: Primary, secondary, and tertiary amine salts exhibit a characteristic intense, broad N-H⁺ stretching envelope in their IR spectra. The position of this envelope can help distinguish tertiary amine salts from primary and secondary ones. spectroscopyonline.com

N-H Bending: Secondary amine salts, such as the protonated form of Propyl(pyridin-3-ylmethyl)amine, show characteristic NH₂⁺ deformation vibrations in the 1620 to 1560 cm⁻¹ region, which can be used to confirm the presence of the secondary amino group. researchgate.netcdnsciencepub.com

Near-infrared (NIR) spectroscopy has also been utilized for the analysis of various amine salts, providing another avenue for characterization. nih.gov

Advanced Imaging Techniques: Chemical imaging creates a visual representation of the distribution of chemical components within a sample. wikipedia.org These techniques provide spatial and spectral information, moving beyond simple observation to detailed chemical mapping. nih.govfrontiersin.org

Vibrational Imaging: Techniques like Raman and mid-infrared (MIR) chemical imaging can monitor structural changes and map the distribution of the compound in various matrices. wikipedia.orgnih.gov

Fluorescence Microscopy: This is a widely used optical technology for chemical imaging in biological sciences, offering high specificity and spatial resolution. frontiersin.org

Multimodality Imaging: Combining techniques such as Positron Emission Tomography (PET) with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) allows for the acquisition of both anatomical and molecular information, which could be valuable in preclinical studies involving the compound. nih.gov

These advanced methods will enable a more comprehensive characterization of this compound, from its fundamental molecular structure to its distribution and interaction in complex systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and development. acs.org These methods allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding experimental work more efficiently.

Predicting Reactivity and Properties:

Density Functional Theory (DFT): DFT calculations have been successfully used to create predictive models for the reactivity of pyridine derivatives. For example, a model has been developed to predict the regiochemical outcomes of nucleophilic additions to N-alkyl pyridinium (B92312) electrophiles. researchgate.netrsc.org Such models can elucidate the role of catalysts and substituent effects on reaction pathways. researchgate.net

Molecular Docking: In drug discovery, molecular modeling techniques like DOCK are used to predict how a molecule binds to a biological target, such as an enzyme. This approach has been used to guide the synthesis of pyridine derivatives as potential anticoagulants by correlating computational energy scores with experimental activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are employed to understand the relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com Combined with molecular dynamics simulations, these models can explore potential binding modes and identify key interactions that are crucial for a compound's function, providing valuable insights for designing more potent molecules. jchemlett.com The integration of machine learning with these computational methods is poised to transform chemical sciences by significantly enhancing predictive capabilities. acs.org

| Computational Technique | Application in Pyridine Derivative Research | Potential Insight for this compound |

|---|---|---|